Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine
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Overview
Description
Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role as synthetic medicinal blocks .
Preparation Methods
The synthesis of Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods often utilize cobalt, ruthenium, and nickel-based nanocatalysts for the hydrogenation of pyridine derivatives .
Chemical Reactions Analysis
Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine has numerous scientific research applications. It is used in the synthesis of biologically active piperidine derivatives, which have pharmacological applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, it serves as a semi-flexible linker in PROTAC development for targeted protein degradation .
Mechanism of Action
The mechanism of action of Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine involves its interaction with biological systems, although specific details may vary depending on its application. For instance, in PROTAC development, it functions as a linker that facilitates the degradation of target proteins by bringing them into proximity with the proteasome .
Comparison with Similar Compounds
Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine can be compared with other piperidine derivatives, such as 2-(4-(piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride and ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate . These compounds share the piperidine ring structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its versatility and wide range of applications in various fields of scientific research.
Properties
IUPAC Name |
N-ethyl-N-methyl-2-piperidin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(2)9-6-10-4-7-11-8-5-10/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMYBZATEBIRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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